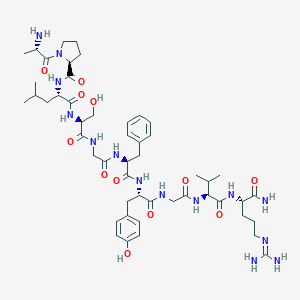
6-Chloro-1-ethyl-2-methylbenzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-ethyl-2-methylbenzimidazole is a chemical compound that belongs to the benzimidazole family. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 6-Chloro-1-ethyl-2-methylbenzimidazole is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including tyrosine kinases and phosphodiesterases. It has also been suggested that the compound may have an effect on the cell cycle, leading to cell death in certain types of cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-Chloro-1-ethyl-2-methylbenzimidazole have been studied extensively. The compound has been shown to have anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have an effect on the central nervous system, including the ability to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Chloro-1-ethyl-2-methylbenzimidazole in lab experiments is its versatility. The compound can be used in a variety of different applications, including drug development, material science, and analytical chemistry. Additionally, the compound is relatively easy to synthesize and is commercially available. However, one of the limitations of using 6-Chloro-1-ethyl-2-methylbenzimidazole is its potential toxicity. The compound has been shown to have toxic effects on certain cell lines, and caution should be exercised when handling the compound.
Orientations Futures
There are many potential future directions for the use of 6-Chloro-1-ethyl-2-methylbenzimidazole in scientific research. One potential direction is the development of new drugs based on the compound's unique properties. Another potential direction is the use of the compound in the development of new materials with specific properties. Additionally, the compound could be used in the development of new analytical methods for the detection of different analytes. Further research is needed to fully understand the potential applications of 6-Chloro-1-ethyl-2-methylbenzimidazole in scientific research.
Méthodes De Synthèse
The synthesis of 6-Chloro-1-ethyl-2-methylbenzimidazole can be achieved through various methods. One of the most common methods is the reaction of 2-methylbenzimidazole with ethyl chloroacetate in the presence of a base. Another method involves the reaction of 2-methylbenzimidazole with ethyl 4-chlorobutyrate in the presence of a base. The yield of the synthesis method is dependent on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
6-Chloro-1-ethyl-2-methylbenzimidazole has been widely used in scientific research due to its potential applications in various fields. It has been used in the synthesis of new drugs and as a building block for the preparation of novel materials. The compound has also been used in the development of new analytical methods for the detection of different analytes. Additionally, 6-Chloro-1-ethyl-2-methylbenzimidazole has been used in the study of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
143218-44-4 |
|---|---|
Nom du produit |
6-Chloro-1-ethyl-2-methylbenzimidazole |
Formule moléculaire |
C10H11ClN2 |
Poids moléculaire |
194.66 g/mol |
Nom IUPAC |
6-chloro-1-ethyl-2-methylbenzimidazole |
InChI |
InChI=1S/C10H11ClN2/c1-3-13-7(2)12-9-5-4-8(11)6-10(9)13/h4-6H,3H2,1-2H3 |
Clé InChI |
UPSRHKLHHXAUFJ-UHFFFAOYSA-N |
SMILES |
CCN1C(=NC2=C1C=C(C=C2)Cl)C |
SMILES canonique |
CCN1C(=NC2=C1C=C(C=C2)Cl)C |
Synonymes |
1H-Benzimidazole,6-chloro-1-ethyl-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















